molecular formula C12H14N2O2S B1597450 N-Boc-4-isothiocyanatoaniline CAS No. 89631-75-4

N-Boc-4-isothiocyanatoaniline

Cat. No. B1597450
CAS RN: 89631-75-4
M. Wt: 250.32 g/mol
InChI Key: KMOFDGFIFPIQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-4-isothiocyanatoaniline (CAS# 89631-75-4) is a research chemical . It is also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate .


Molecular Structure Analysis

The molecular formula of N-Boc-4-isothiocyanatoaniline is C12H14N2O2S . The InChI key is KMOFDGFIFPIQCT-UHFFFAOYSA-N . The canonical SMILES string is CC©©OC(=O)NC1=CC=C(C=C1)N=C=S .


Physical And Chemical Properties Analysis

N-Boc-4-isothiocyanatoaniline has a molecular weight of 250.32 g/mol . Its boiling point is 329.2 ℃ at 760 mmHg . The density of N-Boc-4-isothiocyanatoaniline is 1.12 g/cm^3 .

Scientific Research Applications

  • Green Chemistry

    • Application : N-Boc-4-isothiocyanatoaniline has been used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
    • Method : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
    • Results : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • One-Pot Amidation

    • Application : N-Boc-4-isothiocyanatoaniline has been used in a one-pot synthesis of amides .
    • Method : This protocol involves the use of N-Boc-4-isothiocyanatoaniline in a one-pot reaction to synthesize amides .
    • Results : The product of this reaction is a variety of amides .
  • BOC Protection of Amines

    • Application : N-Boc-4-isothiocyanatoaniline has been used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
    • Method : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
    • Results : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Safety And Hazards

N-Boc-4-isothiocyanatoaniline may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves .

properties

IUPAC Name

tert-butyl N-(4-isothiocyanatophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-6-4-9(5-7-10)13-8-17/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOFDGFIFPIQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350918
Record name N-Boc-4-isothiocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-isothiocyanatoaniline

CAS RN

89631-75-4
Record name N-Boc-4-isothiocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-4-isothiocyanatoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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